molecular formula C13H14O2 B028278 1-(6-Methoxy-2-naphthyl)ethanol CAS No. 77301-42-9

1-(6-Methoxy-2-naphthyl)ethanol

Cat. No.: B028278
CAS No.: 77301-42-9
M. Wt: 202.25 g/mol
InChI Key: OUVJWFRUESFCCY-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-naphthyl)ethanol is an organic compound with the molecular formula C₁₃H₁₄O₂. It is a derivative of naphthalene, featuring a methoxy group at the 6-position and an ethanol group at the 1-position. This compound is known for its role as a potential impurity in commercial preparations of naproxen, a non-selective cyclooxygenase (COX) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methoxy-2-naphthyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 1-(6-methoxy-2-naphthyl)ethanone using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like ethanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method offers higher yields and is more scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxy-2-naphthyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in dichloromethane.

Major Products Formed:

Scientific Research Applications

1-(6-Methoxy-2-naphthyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a reference standard and impurity marker in the quality control of naproxen formulations.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2-naphthyl)ethanol is primarily related to its role as an impurity in naproxen. Naproxen inhibits cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, leading to anti-inflammatory and analgesic effects. The presence of this compound as an impurity may influence the overall efficacy and safety profile of naproxen .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, including the methoxy and ethanol groups, which influence its chemical reactivity and interactions with biological targets. Its role as an impurity in naproxen also highlights its importance in pharmaceutical quality control .

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVJWFRUESFCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77301-42-9
Record name 1-(6-Methoxy-2-naphthyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77301-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methoxynaphthalen-2-yl)ethanol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077301429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6-methoxynaphthalen-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 1-(6-METHOXYNAPHTHALEN-2-YL)ETHANOL, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(6-Methoxynaphthalen-2-yl)ethanol in pharmaceutical research?

A1: 1-(6-Methoxynaphthalen-2-yl)ethanol serves as a key intermediate in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID) []. Its stereochemistry plays a crucial role in the pharmacological activity of Naproxen.

Q2: How can 1-(6-Methoxynaphthalen-2-yl)ethanol be synthesized efficiently?

A2: A multi-step synthesis with a 94% total yield starts from 2-methoxynaphthalene. This process involves bromination, Friedel-Crafts acetylation, and catalytic hydrogenation in a multiphase system [].

Q3: Are there any enzymatic methods for the kinetic resolution of 1-(6-Methoxynaphthalen-2-yl)ethanol?

A3: Yes, researchers have successfully employed various enzymes for this purpose. For example:

  • Hemophore HasApf: This enzyme, when immobilized, catalyzes the asymmetric oxidation of the (R)-isomer of 1-(6-Methoxynaphthalen-2-yl)ethanol to its corresponding ketone. This ketone can then be selectively reduced to obtain the desired enantiomer [].
  • Pea Protein Extract: A heme-binding protein complex (PX), potentially a cytochrome P450 enzyme, isolated from pea protein exhibits enantioselective oxidation activity towards 1-(6-Methoxynaphthalen-2-yl)ethanol. Depending on the preparation method (PEG aggregation or GA/compound modification), it can selectively oxidize either the (S)- or (R)-enantiomer, enabling the synthesis of both enantiomers in high purity [, ].
  • Bacillus subtilis Hydrolase: A novel enantioselective hydrolase, designated as BBL, isolated from Bacillus subtilis RRL-BB1, demonstrates high enantioselectivity (≈99% ee) towards acyl derivatives of 1-(6-Methoxynaphthalen-2-yl)ethanol [].

Q4: What challenges are associated with utilizing enzymes for kinetic resolution?

A4: Traditional enzyme-catalyzed reactions often require expensive cofactors like NAD(P). Notably, the heme-binding protein derived from pea protein and the immobilized HasApf system function effectively without the addition of these external cofactors [, , ], offering a cost-effective advantage.

Q5: What are the potential applications of immobilized HasApf in biocatalysis?

A5: Immobilized HasApf demonstrates promising potential for industrial biocatalysis due to its continuous reusability, even after exposure to organic solvents []. This characteristic makes it a sustainable and environmentally friendly option for producing enantiopure compounds.

Q6: Can UV irradiation impact the stability of 1-(6-Methoxynaphthalen-2-yl)ethanol in pharmaceutical formulations?

A6: Yes, UV exposure can degrade 1-(6-Methoxynaphthalen-2-yl)ethanol in certain formulations. Studies have shown that while naproxen tablets themselves might resist degradation, powdered or suspended forms are susceptible, leading to the formation of 2-acetyl-6-methoxy-naphthalene and 1-(6-Methoxy-2-naphthyl) ethanol as photoproducts [].

Q7: What analytical techniques are employed to monitor 1-(6-Methoxynaphthalen-2-yl)ethanol and its impurities?

A7: High-performance liquid chromatography (HPLC) coupled with UV detection serves as a robust method for quantifying 1-(6-Methoxynaphthalen-2-yl)ethanol and its associated impurities []. This technique allows for the separation and detection of various compounds present in a mixture, ensuring quality control in pharmaceutical preparations.

Q8: What spectroscopic techniques are used to characterize 1-(6-Methoxynaphthalen-2-yl)ethanol?

A8: While the provided abstracts do not explicitly mention specific spectroscopic data for 1-(6-Methoxynaphthalen-2-yl)ethanol, techniques like Nuclear Magnetic Resonance (NMR) are commonly used to determine the structures of this compound and its derivatives. FTIR analysis has been used to study the heme-binding properties of immobilized HasApf, indicating its potential for investigating enzyme-substrate interactions [].

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